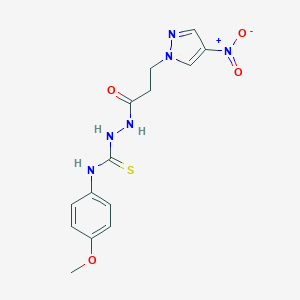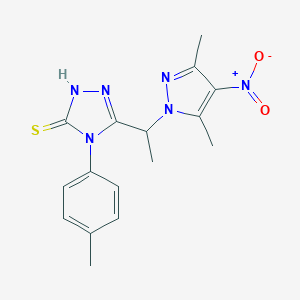![molecular formula C25H22N2O3 B457239 2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B457239.png)
2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the quinoline derivative with an appropriate amine, such as 4-methoxybenzylamine, under conditions that promote amide bond formation.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-phenylquinolinecarboxamide: Lacks the methoxy group on the phenyl ring, resulting in different electronic properties.
N-(4-methoxybenzyl)-2-(3-hydroxyphenyl)-4-quinolinecarboxamide: Contains a hydroxyl group instead of a methoxy group, affecting its hydrogen bonding capabilities.
N-(4-methoxybenzyl)-2-(3-methylphenyl)-4-quinolinecarboxamide: Has a methyl group instead of a methoxy group, altering its steric and electronic properties.
Uniqueness
2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide is unique due to the presence of methoxy groups on both the benzyl and phenyl rings, which enhance its solubility, electronic properties, and potential for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-29-19-12-10-17(11-13-19)16-26-25(28)22-15-24(18-6-5-7-20(14-18)30-2)27-23-9-4-3-8-21(22)23/h3-15H,16H2,1-2H3,(H,26,28) |
InChI Key |
JACKUGYDUZEYGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457157.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B457158.png)
![N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B457159.png)
![3-(difluoromethoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457160.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B457161.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B457165.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}methanone](/img/structure/B457166.png)
![isopropyl 2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457169.png)

![1-[3-(3-Bromo-4-methoxyphenyl)acryloyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B457171.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)propanamide](/img/structure/B457173.png)

![Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457177.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457178.png)
